Benzothiadiazine Core Enables Tissue-Selective KATP Channel Modulation Unattainable with Diazoxide
Derivatization of the 2H-1,2,4-benzothiadiazine-1,1-dioxide core yields compounds with dramatic and quantifiable shifts in tissue selectivity compared to the standard KATP opener diazoxide [1]. While diazoxide is a non-selective vasodilator, specific benzothiadiazine dioxide analogs can be tuned for preferential action on pancreatic beta-cells [1]. For example, compound 11 (7-fluoro-3-ethylamino) derived from this core exhibits an IC50 of 1 μM on pancreatic beta-cells for insulin secretion inhibition, while showing a >300-fold weaker vasorelaxant effect (ED50 > 300 μM) on vascular smooth muscle [1]. In stark contrast, a different substitution pattern on the same benzothiadiazine core yields compound 27 (7-chloro-3-(1,1-dimethylpropyl)amino), which is only weakly active on beta-cells (IC50 > 10 μM) but potently relaxes vascular smooth muscle (ED50 = 0.29 μM) [1]. This demonstrates that the benzothiadiazine core is a versatile platform for creating either highly pancreatic-selective or highly vascular-selective agents, a differentiation not achievable with the comparator diazoxide or other core scaffolds [2].
| Evidence Dimension | Tissue Selectivity (Pancreatic Beta-cells vs. Vascular Smooth Muscle) |
|---|---|
| Target Compound Data | Compound 11: Pancreatic IC50 = 1 μM; Vascular ED50 > 300 μM. Compound 27: Pancreatic IC50 > 10 μM; Vascular ED50 = 0.29 μM. |
| Comparator Or Baseline | Diazoxide: Non-selective vasodilator (baseline control in assays). |
| Quantified Difference | Compound 11 exhibits >300-fold selectivity for pancreatic tissue over vascular tissue. Compound 27 exhibits >34-fold selectivity for vascular tissue over pancreatic tissue. |
| Conditions | In vitro assays on rat insulin-secreting cells (pancreatic) and rat aorta rings (vascular). |
Why This Matters
This demonstrates the core's ability to be tuned for high tissue selectivity, a critical differentiator for projects aiming to minimize off-target effects in diabetes or hypertension research.
- [1] de Tullio, P., Becker, B., Boverie, S., et al. (2003). Toward Tissue-Selective Pancreatic B-Cells KATP Channel Openers Belonging to 3-Alkylamino-7-halo-4H-1,2,4-benzothiadiazine 1,1-Dioxides. Journal of Medicinal Chemistry, 46(15), 3342-3353. View Source
- [2] Ouedraogo, R. (2005). 2-Alkyl-3-Alkylamino-2H-Benzo- and Pyridothiadiazine 1,1-Dioxides: From K+ATP Channel Openers to Ca++ Channel Blockers? Biological Chemistry, 383(11), 1655-1660. View Source
